molecular formula C4H9F2NS B1422276 2-[(2,2-Difluoroethyl)sulfanyl]ethan-1-amine CAS No. 1183099-68-4

2-[(2,2-Difluoroethyl)sulfanyl]ethan-1-amine

Cat. No.: B1422276
CAS No.: 1183099-68-4
M. Wt: 141.19 g/mol
InChI Key: CNFMEGGPIZMBGP-UHFFFAOYSA-N
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Description

2-[(2,2-Difluoroethyl)sulfanyl]ethan-1-amine is an organic compound with the molecular formula C4H9F2NS It is characterized by the presence of a difluoroethyl group attached to a sulfanyl group, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-Difluoroethyl)sulfanyl]ethan-1-amine typically involves the reaction of 2,2-difluoroethanethiol with ethyleneimine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,2-Difluoroethanethiol+EthyleneimineThis compound\text{2,2-Difluoroethanethiol} + \text{Ethyleneimine} \rightarrow \text{this compound} 2,2-Difluoroethanethiol+Ethyleneimine→this compound

The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters are key aspects of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-Difluoroethyl)sulfanyl]ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine or sulfanyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA). These reactions are typically carried out in solvents such as acetonitrile or dichloromethane.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. These reactions are often conducted in solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like triethylamine (TEA) or sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted ethan-1-amine derivatives.

Scientific Research Applications

2-[(2,2-Difluoroethyl)sulfanyl]ethan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring fluorinated components.

Mechanism of Action

The mechanism of action of 2-[(2,2-Difluoroethyl)sulfanyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The sulfanyl group can participate in redox reactions, potentially modulating the activity of enzymes and other proteins. The ethanamine moiety can interact with various receptors and transporters, influencing cellular signaling pathways.

Comparison with Similar Compounds

2-[(2,2-Difluoroethyl)sulfanyl]ethan-1-amine can be compared with other similar compounds, such as:

    2-[(2,2-Difluoroethyl)thio]ethanol: Similar structure but with a hydroxyl group instead of an amine group.

    2-[(2,2-Difluoroethyl)sulfanyl]ethanol: Similar structure but with a hydroxyl group instead of an amine group.

    2-[(2,2-Difluoroethyl)thio]ethanamine: Similar structure but with a thioether linkage instead of a sulfanyl group.

Properties

IUPAC Name

2-(2,2-difluoroethylsulfanyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F2NS/c5-4(6)3-8-2-1-7/h4H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFMEGGPIZMBGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCC(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9F2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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